2-Chloro-6-fluoro-8-methylquinazoline
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Overview
Description
2-Chloro-6-fluoro-8-methylquinazoline is a heterocyclic aromatic compound with the molecular formula C9H6ClFN2. It belongs to the quinazoline family, which is known for its diverse biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-fluoro-8-methylquinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzonitrile with chloroform and a fluorinating agent in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch processes using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the compound. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for maximizing production .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-fluoro-8-methylquinazoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under mild conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted quinazoline derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloro-6-fluoro-8-methylquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to the disruption of critical biochemical pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-fluoroquinazoline
- 8-Methylquinazoline
- 6-Fluoro-8-methylquinazoline
Uniqueness
2-Chloro-6-fluoro-8-methylquinazoline is unique due to the presence of both chloro and fluoro substituents on the quinazoline ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable candidate for drug development .
Properties
Molecular Formula |
C9H6ClFN2 |
---|---|
Molecular Weight |
196.61 g/mol |
IUPAC Name |
2-chloro-6-fluoro-8-methylquinazoline |
InChI |
InChI=1S/C9H6ClFN2/c1-5-2-7(11)3-6-4-12-9(10)13-8(5)6/h2-4H,1H3 |
InChI Key |
BEQJJTXGFNAZRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=CN=C(N=C12)Cl)F |
Origin of Product |
United States |
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